molecular formula C19H22N2O2S B5711460 N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-3-phenylpropanamide

N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-3-phenylpropanamide

Cat. No. B5711460
M. Wt: 342.5 g/mol
InChI Key: RNEKLAKLZAYZOO-UHFFFAOYSA-N
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Description

HCT-1026 is a relatively new compound that has gained attention for its potential applications in scientific research. It belongs to the class of compounds known as carbonothioylamides and has been studied for its potential as an anti-inflammatory and anti-cancer agent. The compound has a unique chemical structure that makes it a promising candidate for further research.

Scientific Research Applications

HCT-1026 has been studied for its potential applications in various scientific research areas, including anti-inflammatory and anti-cancer research. The compound has been shown to inhibit the production of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, HCT-1026 has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.

Mechanism of Action

The mechanism of action of HCT-1026 is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and chemokines. The compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. By inhibiting NF-κB activity, HCT-1026 may reduce the production of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
HCT-1026 has been shown to have several biochemical and physiological effects. Studies have shown that the compound can inhibit the production of inflammatory cytokines and chemokines, reduce the activity of NF-κB, and induce apoptosis in cancer cells. Additionally, HCT-1026 has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using HCT-1026 in lab experiments is its unique chemical structure, which makes it a promising candidate for further research. Additionally, the compound has been shown to have anti-inflammatory and anti-cancer properties, which may make it a useful tool for studying these diseases. However, one limitation of using HCT-1026 in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for research on HCT-1026. One area of research could be to further investigate the compound's mechanism of action and its effects on inflammatory and cancer cells. Additionally, researchers could explore the potential of HCT-1026 as a therapeutic agent for the treatment of inflammatory diseases and cancer. Finally, researchers could investigate the potential of HCT-1026 as a tool for studying the role of NF-κB in the inflammatory response.
In conclusion, HCT-1026 is a novel compound that has gained attention for its potential applications in scientific research. The compound has a unique chemical structure and has been studied for its potential as an anti-inflammatory and anti-cancer agent. While its mechanism of action is not fully understood, HCT-1026 has been shown to have several biochemical and physiological effects. Future research on HCT-1026 could lead to the development of new treatments for inflammatory diseases and cancer.

Synthesis Methods

HCT-1026 can be synthesized using a multistep process that involves the reaction of various chemicals. The synthesis method involves the reaction of 2-hydroxy-5-isopropylbenzenesulfonyl chloride with N-(2-aminoethyl)phenylamine to form an intermediate. This intermediate is then reacted with 3-phenylpropanoyl chloride to form HCT-1026.

properties

IUPAC Name

N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-13(2)15-9-10-17(22)16(12-15)20-19(24)21-18(23)11-8-14-6-4-3-5-7-14/h3-7,9-10,12-13,22H,8,11H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEKLAKLZAYZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-3-phenylpropanamide

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